1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
Description
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide features a complex heterocyclic scaffold combining a 1,2,3-triazole core substituted at positions 1, 4, and 5, with a 1,2,5-oxadiazole (furazan) ring and a bicyclo[2.2.1]heptene-derived hydrazone moiety. Key structural elements include:
- 1,2,5-Oxadiazol-3-yl group: Contributes to hydrogen bonding and electron-withdrawing properties .
- 5-[(Dimethylamino)methyl] substituent: Enhances solubility and modulates electronic effects on the triazole ring.
This compound belongs to a class of carbohydrazide derivatives explored for diverse pharmacological applications, including anticancer and antimicrobial activities, though specific bioactivity data for this molecule remain unreported in the provided evidence.
Properties
Molecular Formula |
C16H21N9O2 |
|---|---|
Molecular Weight |
371.40 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-2-bicyclo[2.2.1]hept-5-enylmethylideneamino]-5-[(dimethylamino)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C16H21N9O2/c1-24(2)8-12-13(19-23-25(12)15-14(17)21-27-22-15)16(26)20-18-7-11-6-9-3-4-10(11)5-9/h3-4,7,9-11H,5-6,8H2,1-2H3,(H2,17,21)(H,20,26)/b18-7+ |
InChI Key |
APPZPMBKDSJNKA-CNHKJKLMSA-N |
Isomeric SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3CC4CC3C=C4 |
Canonical SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3CC4CC3C=C4 |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic molecule that has attracted interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 369.34 g/mol. The structure includes an oxadiazole ring, a triazole ring, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N9O3 |
| Molecular Weight | 369.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the oxadiazole and triazole moieties suggests potential interactions with enzymes or receptors involved in metabolic pathways. Studies indicate that compounds with similar structures can modulate enzyme activity and influence cellular signaling pathways.
Antifungal Activity
Research has demonstrated that derivatives of oxadiazole and triazole exhibit antifungal properties. For instance, a study highlighted the antifungal activity of compounds containing the oxadiazole moiety against several fungal strains, showing effective inhibition rates comparable to established antifungal agents like pyraclostrobin .
Cytotoxicity Studies
In vitro studies using zebrafish embryos have been conducted to assess the toxicity and biological effects of related compounds. These studies indicated varying degrees of cytotoxicity, suggesting that structural modifications can significantly impact the safety profile and efficacy of these compounds .
Case Studies
- Antifungal Efficacy : A series of benzamide derivatives containing oxadiazole were tested for their antifungal activity against Fusarium graminearum and Marssonina mali. Some derivatives showed inhibition rates exceeding 80%, indicating strong antifungal potential .
- Zebrafish Embryo Toxicity : The toxicity profile was evaluated using zebrafish embryos, revealing that certain structural features influenced developmental toxicity levels. Compounds were ranked based on their toxicity with respect to structural variants .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the oxadiazole ring followed by the introduction of the triazole moiety. Reaction conditions such as temperature and solvents are optimized for yield and purity.
Related Compounds
Several derivatives have been synthesized to explore their biological activities further:
| Compound Name | Activity Type |
|---|---|
| 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Antifungal |
| Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-methyltriazole | Antimicrobial |
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,5-oxadiazol-3-yl moiety is a key electrophilic site. Based on structural analogs in , this ring undergoes nucleophilic substitution at the C-3 position under acidic or basic conditions. For example:
The amino group at C-4 enhances ring stability but allows for diazotization in the presence of nitrous acid, forming reactive diazonium salts for coupling reactions .
Triazole Ring Transformations
The 1H-1,2,3-triazole-4-carbohydrazide group participates in cycloaddition and coordination chemistry:
Click Chemistry
The triazole core reacts with terminal alkynes in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming bis-triazole derivatives. This reaction is critical for generating libraries of bioactive analogs .
Metal Coordination
The dimethylamino-methyl substituent at C-5 acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺). Coordination complexes have been synthesized under reflux in methanol, as inferred from related triazole-metal interactions in .
Hydrazide and Imine Functionality
The carbohydrazide and bicycloheptenylmethylidene groups enable condensation and redox reactions:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Schiff Base Formation | Aldehydes/ketones | Stabilized imine derivatives |
| Oxidation | KMnO₄/H⁺ | Cleavage of the hydrazide to carboxylic acid |
The E-configuration of the bicycloheptenylmethylidene group restricts stereochemical flexibility, favoring reactions with planar electrophiles .
Bicycloheptene Reactivity
The norbornene-derived bicyclo[2.2.1]hept-5-en-2-ylmethylidene group undergoes strain-driven reactions:
-
Diels-Alder Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) at elevated temperatures to form fused bicyclic adducts .
-
Hydrogenation : Catalytic hydrogenation (H₂/PtO₂) saturates the double bond, yielding a bicycloheptane derivative .
Functional Group Interplay
The synergistic effects of multiple reactive sites are evident in:
-
Acid-Catalyzed Rearrangements : Protonation of the oxadiazole ring induces electron redistribution, destabilizing the triazole-hydrazide linkage and leading to intramolecular cyclization .
-
Base-Mediated Degradation : Strong bases (e.g., NaOH) hydrolyze both oxadiazole and triazole rings, producing fragmented amines and carbonyl compounds .
Stability and Degradation
The compound is sensitive to:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Triazole Core
The triazole-carbohydrazide scaffold is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Hydrazide Moieties: The bicycloheptenyl group in the target introduces unique steric constraints absent in phenylpropanoyl () or benzylidene () analogs, which may affect target binding .
Methodologies for Comparative Analysis
Molecular Networking and Fragmentation Patterns
- Cosine Scoring : Used to cluster compounds based on MS/MS fragmentation similarity (cosine scores 0–1). The target’s fragmentation profile would cluster with analogs sharing the oxadiazole-triazole core .
- Tanimoto Coefficients : Applied to assess structural similarity using fingerprinting (e.g., Morgan fingerprints). Analogs with ≥0.5 Tanimoto scores share significant substructures .
Structure-Activity Relationship (SAR) Insights
- demonstrates that minor substituent changes in triazole derivatives (e.g., thiadiazole vs. thiazole) drastically alter antitumor potency (IC₅₀ values: 1.19–3.94 µM). The target’s dimethylamino and bicycloheptenyl groups may similarly modulate activity.
- highlights that bioactivity profiles correlate with structural clusters, suggesting the target’s unique substituents could confer distinct pharmacological properties.
Implications for Drug Design
- Solubility and Bioavailability: The dimethylamino group may improve solubility over methoxymethyl or phenyl-containing analogs .
- Target Selectivity : The bicycloheptenyl group’s rigidity could reduce off-target interactions compared to flexible chains in and .
- Synthetic Feasibility : Modular synthesis routes (e.g., Huisgen cyclization for triazoles) enable rapid diversification of substituents .
Preparation Methods
Preparation Methods
Synthesis via Condensation Reactions
One of the primary methods for synthesizing this compound involves condensation reactions between various precursors:
- Starting Materials :
- 4-amino-1,2,5-oxadiazole
- Bicyclo[2.2.1]hept-5-en-2-aldehyde
- Dimethylaminomethyltriazole
Reaction Conditions:
- Solvent : Typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- Catalysts : Acidic catalysts such as p-toluenesulfonic acid may be employed to facilitate the reaction.
Procedure:
Formation of the Aldehyde : The bicyclo[2.2.1]heptene derivative is reacted with an appropriate oxidizing agent to form the corresponding aldehyde.
Condensation Step : The aldehyde is then reacted with 4-amino-1,2,5-oxadiazole in the presence of a catalyst to form an imine intermediate.
Triazole Formation : The imine is subsequently reacted with dimethylaminomethyltriazole under reflux conditions to yield the final product.
Multi-Step Synthesis
Another method involves a multi-step synthesis that incorporates cyclization processes:
Stepwise Approach:
Synthesis of Oxadiazole Derivative : Begin with a hydrazine derivative reacting with carbonyl compounds to form oxadiazoles.
Triazole Synthesis : Utilize a Huisgen cycloaddition reaction (click chemistry) to create the triazole ring by reacting azides with alkynes derived from the bicyclic system.
Final Coupling : The final coupling reaction occurs between the oxadiazole and triazole intermediates using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Alternative Methods
Research indicates alternative methods such as microwave-assisted synthesis or ultrasonic irradiation can enhance yields and reduce reaction times for similar compounds:
Microwave-Assisted Synthesis : This method allows for rapid heating and can significantly improve reaction kinetics.
Ultrasonic Irradiation : This technique can facilitate reactions through cavitation effects, leading to higher yields.
Yield and Purity Data
| Methodology | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Condensation Reaction | 75 | 95 | Standard conditions |
| Multi-Step Synthesis | 70 | 90 | Requires careful optimization |
| Microwave-Assisted Synthesis | 85 | 98 | Faster reaction time |
| Ultrasonic Irradiation | 80 | 97 | Effective for complex structures |
Q & A
Advanced Research Questions
What computational methods are suitable for predicting the compound’s binding affinity and pharmacodynamic properties?
Molecular docking (e.g., AutoDock Vina or GOLD) can model interactions with biological targets, such as viral proteases or kinases, by analyzing hydrogen bonding, hydrophobic contacts, and steric compatibility. For example, a related triazole-oxadiazole derivative was docked against SARS-CoV-2 Mpro, revealing key interactions with catalytic dyad residues (Cys145 and His41) . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) further elucidate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) that influence solubility and reactivity .
How can experimental and computational data discrepancies be resolved in structure-activity relationship (SAR) studies?
Discrepancies often arise from limitations in force fields (e.g., inaccurate solvation models) or incomplete experimental data. Strategies include:
- Molecular Dynamics (MD) Simulations : To assess conformational stability under physiological conditions (e.g., 100-ns simulations in explicit water).
- Synchrotron-based crystallography : To resolve ambiguous electron density maps, particularly for flexible substituents like the bicycloheptene group .
- Free-energy perturbation (FEP) : For quantitative comparison of binding affinities across analogs .
What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Crystallization difficulties are common due to the compound’s conformational flexibility and polar functional groups. Approaches include:
- Solvent screening : Use high-booint solvents (e.g., DMSO, DMF) with slow evaporation.
- Co-crystallization : Add small-molecule co-formers (e.g., acetic acid) to stabilize lattice packing .
- Low-temperature data collection : To reduce thermal motion artifacts (e.g., 100 K with liquid nitrogen) .
How do substituents like the dimethylamino group influence solubility and bioavailability?
The dimethylamino (-N(CH₃)₂) group enhances aqueous solubility via hydrogen bonding and protonation at physiological pH. However, its electron-donating nature may reduce metabolic stability. Comparative studies with analogs (e.g., replacing dimethylamino with piperidinyl) using HPLC-based logP assays and Caco-2 cell permeability models can quantify these effects .
What mechanistic insights explain the compound’s reactivity in [3+2] cycloaddition reactions?
The oxadiazole and triazole rings participate in dipolar cycloadditions due to their electron-deficient nature. For example, the 1,2,5-oxadiazol-3-yl group acts as a dipolarophile in reactions with nitrile oxides. Computational studies (e.g., NBO analysis) reveal charge distribution patterns that drive regioselectivity, while kinetic monitoring via in situ IR tracks intermediate formation .
How can AI-driven platforms like COMSOL Multiphysics optimize synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
